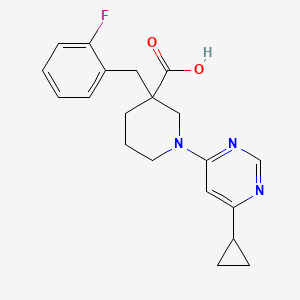
ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as EBIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of indole, a naturally occurring compound found in plants and animals. EBIC has been shown to exhibit promising biological activities, making it a subject of interest in the fields of pharmacology and medicinal chemistry.
Wirkmechanismus
The mechanism of action of ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate induces apoptosis in cancer cells by activating the caspase pathway. Another proposed mechanism is that ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. The antibacterial activity of ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antibacterial activities, ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been shown to have antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate in lab experiments is that it is relatively easy to synthesize. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, one limitation of using ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the compound has not yet been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate. One area of interest is the development of ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate derivatives with improved pharmacological properties. Another area of interest is the study of the compound's effects on other cellular processes, such as autophagy and angiogenesis. Additionally, further research is needed to fully understand the mechanism of action of ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate and its potential therapeutic applications.
Synthesemethoden
Ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be synthesized through a multi-step reaction process. The starting material for the synthesis is indole, which undergoes bromination to form 2-bromoindole. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 1-(2-bromoethyl)-2-bromo-5-methyl-1H-indole-3-carboxylate. The final step involves hydrolysis of the ester group to form ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been the subject of extensive research due to its potential therapeutic applications. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In one study, ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Another study showed that ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
ethyl 1-(2-bromoethyl)-5-hydroxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-3-19-14(18)13-9(2)16(7-6-15)12-5-4-10(17)8-11(12)13/h4-5,8,17H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYFHMHOAWDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5482471.png)


![3-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethyl-1-propanol](/img/structure/B5482489.png)
![4-[(benzylsulfonyl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5482498.png)
![3-(2-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5482513.png)
![6-methyl-2-[(4-nitrophenoxy)methyl]-4-pyrimidinamine](/img/structure/B5482525.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5482534.png)
![3-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5482541.png)
methanol](/img/structure/B5482544.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5482546.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5482547.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5482556.png)
![N-ethyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5482564.png)